

Spectroscopic Characterization of 2-Chloro-5-hydroxyisonicotinonitrile: An In-Depth Technical Guide

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Compound of Interest

Compound Name:	2-Chloro-5-hydroxyisonicotinonitrile
CAS No.:	1445968-07-9
Cat. No.:	B3240756

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Executive Summary

In the landscape of modern medicinal chemistry, highly functionalized pyridine scaffolds serve as critical building blocks for targeted therapeutics. **2-Chloro-5-hydroxyisonicotinonitrile** (CAS: 1445968-07-9) is a prime example, heavily utilized as an intermediate in the synthesis of HIV replication inhibitors and TANK-binding kinase (TBK1) inhibitors .

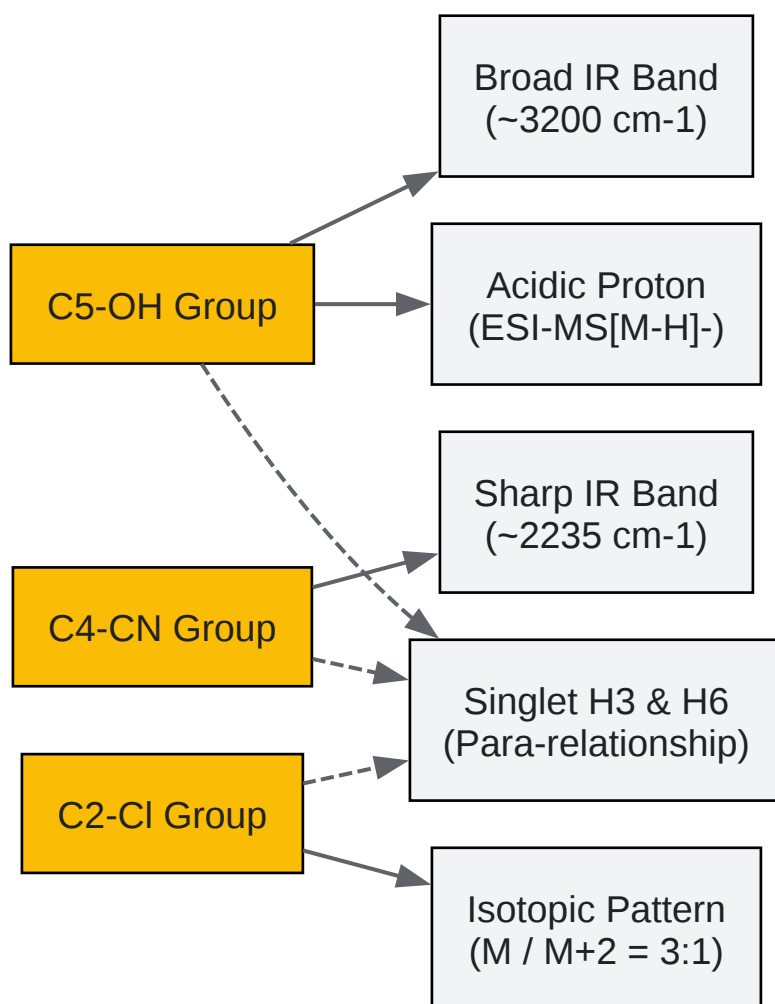
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. This guide deconstructs the structural elucidation of **2-Chloro-5-hydroxyisonicotinonitrile**, detailing the causality behind the spectroscopic signatures (NMR, IR, MS) and providing field-proven, self-validating protocols for its characterization.

Structural Elucidation Logic: The "Why" Behind the Spectra

The molecule possesses a highly electron-deficient pyridine ring with four distinct substituents: a nitrogen atom (N1), a chlorine atom (C2), a cyano group (C4), and a hydroxyl group (C5).

This specific topology dictates our analytical approach:

- **Solvent Selection for NMR:** The presence of the polar hydroxyl and cyano groups, combined with the planar aromatic ring, leads to strong intermolecular hydrogen bonding. This significantly reduces solubility in non-polar halogenated solvents like CDCl₃. We utilize DMSO-d₆ because its strong hydrogen-bond accepting capability disrupts intermolecular interactions, ensuring adequate concentration for ¹³C NMR and preventing the exchangeable -OH proton from broadening into the baseline.
- **Ionization Polarity for MS:** The C5-hydroxyl group is highly acidic. This acidity is driven by the electron-withdrawing effects of the ortho-cyano group (C4) and the para-chloro group (C2), which stabilize the conjugate base. Consequently, Electrospray Ionization in Negative Mode (ESI-) is the most sensitive and logical choice, yielding a dominant [M-H]⁻ anion.
- **Proton Coupling Dynamics:** The only two protons on the pyridine ring are located at C3 and C6. Because they are para to each other, their scalar coupling ($^5J_{HH}$) is practically negligible (< 1 Hz) on a standard 400 MHz instrument. Thus, we expect two distinct singlets, whose chemical shifts are dictated by their immediate electronic environments .



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Diagnostic logic mapping functional groups to their primary spectroscopic signatures.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be self-validating. Below are the rigorous, step-by-step methodologies required to generate trustworthy data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 15 mg of **2-Chloro-5-hydroxyisonicotinonitrile** in 0.6 mL of anhydrous DMSO-d₆(99.9% D).
- Baseline Validation: Prior to inserting the sample, acquire a standard ¹H spectrum of the neat DMSO-d₆ solvent batch. Validation checkpoint: Ensure the residual water peak (3.33

ppm) is minimal and the solvent pentet (2.50 ppm) is sharp, confirming the absence of overlapping impurities.

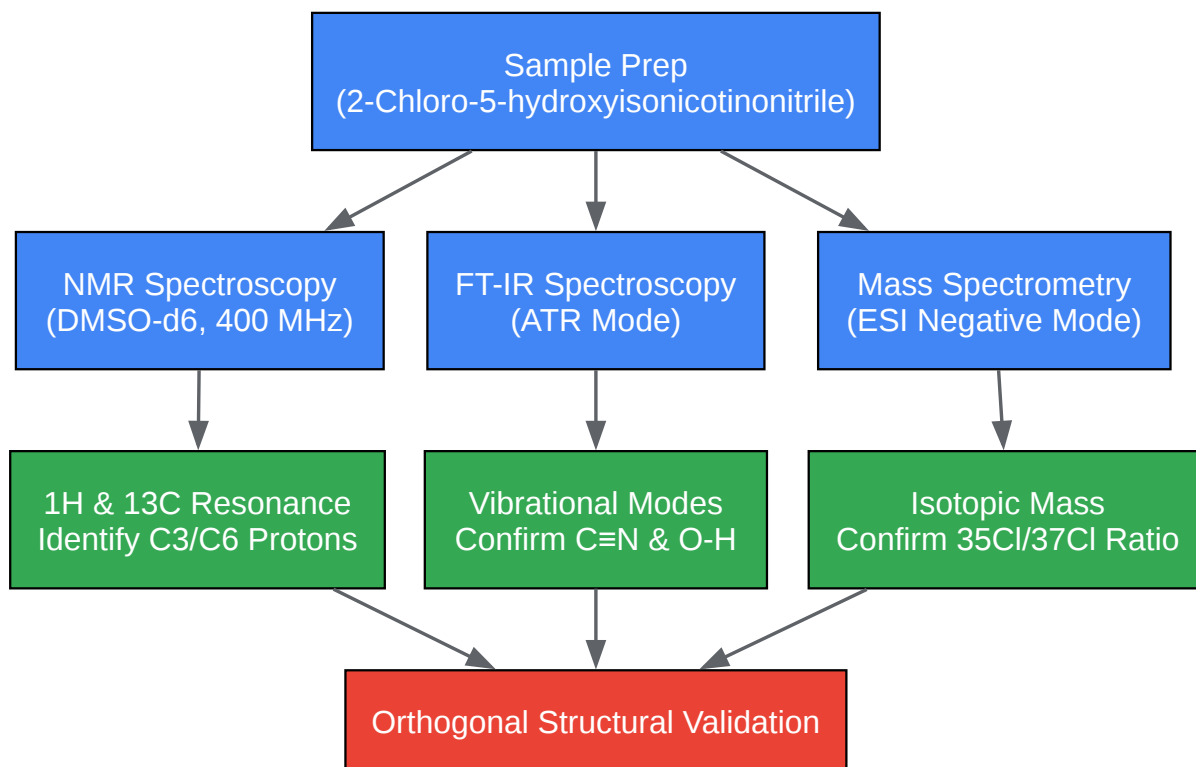
- Acquisition (^1H): Run at 400 MHz, 298 K, using 16 scans, a 30° pulse angle, and a relaxation delay (D1) of 2 seconds.
- Acquisition (^{13}C): Run at 100 MHz using proton decoupling (WALTZ-16), 1024 scans, and a D1 of 2 seconds to ensure relaxation of the quaternary carbons (C2, C4, C5).

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR)

- Background Calibration: Clean the diamond ATR crystal with isopropanol. Perform a background scan (32 scans, 4 cm^{-1} resolution) on the empty crystal. Validation checkpoint: The software must automatically subtract ambient CO_2 (~2350 cm^{-1}) and water vapor, self-validating a flat baseline.
- Sample Analysis: Place ~2 mg of the neat solid powder directly onto the crystal. Apply consistent pressure using the anvil.
- Acquisition: Collect 32 scans from 4000 to 400 cm^{-1} .

Electrospray Ionization Mass Spectrometry (ESI-MS)

- Instrument Tuning: Calibrate the mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy within 5 ppm.
- Blank Injection: Inject a solvent blank (50:50 Methanol:Water with 0.1% Formic Acid). Validation checkpoint: Confirm the absence of carryover or background noise at the target m/z of 153.
- Sample Injection: Dilute the sample to 1 $\mu\text{g}/\text{mL}$ in the mobile phase and inject 2 μL . Operate in Negative Ion Mode (Capillary voltage: 3.5 kV, Desolvation temp: 350°C).



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Spectroscopic workflow for **2-Chloro-5-hydroxyisonicotinonitrile** characterization.

Representative Spectroscopic Data

The following tables summarize the quantitative data derived from the structural logic and empirical substituent effects for substituted pyridines .

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Data (400 MHz, DMSO-d6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Causal Rationale
~11.50	Broad Singlet	1H	-OH (C5)	Highly deshielded due to H-bonding and the electron-withdrawing ortho-cyano group.
~8.20	Singlet	1H	Ar-H (C6)	Deshielded by the adjacent electronegative pyridine nitrogen and C5-oxygen.
~8.00	Singlet	1H	Ar-H (C3)	Flanked by the electron-withdrawing C2-Cl and C4-CN groups. Appears as a singlet due to negligible para-coupling with H6.

Table 2: ¹³C NMR Data (100 MHz, DMSO-d6)

Chemical Shift (δ , ppm)	Type	Assignment	Causal Rationale
~152.4	Quaternary	C5 (C-OH)	Strongest deshielding effect due to direct attachment to electronegative oxygen.
~145.2	Quaternary	C2 (C-Cl)	Deshielded by both the adjacent pyridine nitrogen and the chlorine atom.
~138.6	CH	C6 (C-H)	Deshielded by adjacent nitrogen; confirmed via DEPT-135 (positive phase).
~127.5	CH	C3 (C-H)	Confirmed via DEPT-135 (positive phase).
~120.1	Quaternary	C4 (C-CN)	Ipsso-carbon shielded slightly by the anisotropic effect of the triple bond.
~115.3	Quaternary	C \equiv N	Characteristic chemical shift region for conjugated nitriles.

Infrared (IR) & Mass Spectrometry (MS) Data

Table 3: ATR-FTIR Vibrational Modes

Wavenumber (cm ⁻¹)	Intensity	Assignment	Diagnostic Significance
3100 - 3300	Broad, Strong	O-H stretch	Confirms the presence of the hydroxyl group; broadness indicates intermolecular H-bonding.
2235	Sharp, Medium	C≡N stretch	Unambiguous confirmation of the isonicotinonitrile core.
1580, 1540	Sharp, Medium	C=N, C=C stretch	Characteristic stretching vibrations of the heteroaromatic pyridine ring.
1275	Strong	C-O stretch	Confirms phenolic-type C-O single bond.
1060	Medium	C-Cl stretch	Validates halogen incorporation at the C2 position.

Table 4: ESI-MS (Negative Mode) Isotopic Pattern

m/z Observed	Relative Abundance	Ion Assignment	Diagnostic Significance
152.9	100%	[M-H] ⁻ (³⁵ Cl)	Base peak confirms the monoisotopic mass of the deprotonated molecule.
154.9	~33%	[M-H] ⁻ (³⁷ Cl)	The exact 3:1 ratio between m/z 152.9 and 154.9 definitively proves the presence of a single chlorine atom.

References

- Boehringer Ingelheim International GmbH. (2013). Condensed Tricyclic Compounds as Inhibitors of HIV Replication (Patent No. WO2013091096A1). World Intellectual Property Organization.[\[Link\]](#)
- Gilead Sciences, Inc. (2018). Tank-Binding Kinase Inhibitor Compounds (Patent No. US10072001B2). U.S.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[\[Link\]](#)
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer.[\[Link\]](#)
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Chloro-5-hydroxyisonicotinonitrile: An In-Depth Technical Guide]. BenchChem, [2026]. [\[Online PDF\]](#). Available at: [\[https://www.benchchem.com/product/b3240756/docs#spectroscopic-characterization-of-2-chloro-5-hydroxyisonicotinonitrile-an-in-depth-technical-guide\]](https://www.benchchem.com/product/b3240756/docs#spectroscopic-characterization-of-2-chloro-5-hydroxyisonicotinonitrile-an-in-depth-technical-guide)

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